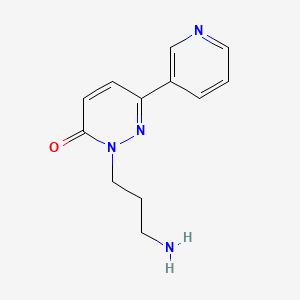![molecular formula C9H15ClN2O2 B1524524 1-[3-(Dimethylamino)propyl]-2,5-dihydro-1H-pyrrol-2,5-dionhydrochlorid CAS No. 73935-27-0](/img/structure/B1524524.png)
1-[3-(Dimethylamino)propyl]-2,5-dihydro-1H-pyrrol-2,5-dionhydrochlorid
Übersicht
Beschreibung
This compound is also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide or EDC . It is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Synthesis Analysis
The production method of this compound involves reacting N, N’-dimethylpropanediamine and carbon disulfide as raw materials to prepare N, N’-Dimethylpropylthiourea . The methiodide is recrystallised from CHCl3/EtOAc, the crystals are filtered off, washed with dry Et2O, recrystallised from CHCl3/Et2O, and dried in vacuo over P2O5 .Molecular Structure Analysis
The molecular formula of this compound is C8H17N3 and its molar mass is 155.245 g·mol −1 . The InChI code is 1S/C8H17N3/c1-4-9-8-10-6-5-7-11 (2)3/h4-7H2,1-3H3 .Chemical Reactions Analysis
This compound is a carboxyl- and amine-reactive crosslinker that is water soluble and can activate carboxyl residues for their reaction with primary amines to form O-acylisourea as a reaction intermediate, which reacts with amide bonds to release isourea as a by-product .Physical And Chemical Properties Analysis
The compound has a molar mass of 218.68 . It is a powder at room temperature . The melting point is 110-115°C (lit.) . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Schließlich ist diese Verbindung in der chemischen Synthese ein wertvolles Reagenz zur Einführung spezifischer funktioneller Gruppen in größere Moleküle. Ihre Reaktivität und Spezifität machen sie zu einem nützlichen Werkzeug für die Konstruktion komplexer organischer Moleküle mit gewünschten Eigenschaften.
Jede dieser Anwendungen demonstriert die Vielseitigkeit und Bedeutung von 1-[3-(Dimethylamino)propyl]-2,5-dihydro-1H-pyrrol-2,5-dionhydrochlorid in der wissenschaftlichen Forschung und trägt zu Fortschritten in verschiedenen Forschungsbereichen bei .
Wirkmechanismus
Target of Action
The primary target of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is the carboxyl group present in various biomolecules . This compound is known to be a carboxyl- and amine-reactive crosslinker .
Mode of Action
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride interacts with its targets by activating the carboxyl residues for their reaction with primary amines . This leads to the formation of O-acylisourea as a reaction intermediate, which reacts with amide bonds to release isourea as a by-product .
Biochemical Pathways
The action of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride affects the biochemical pathways involving carboxyl and amine groups. It plays a crucial role in the formation of amide bonds, which are fundamental in peptide synthesis . Additionally, it can also react with phosphate groups .
Pharmacokinetics
It is known that this compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of this compound may enhance its bioavailability.
Result of Action
The result of the action of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is the formation of amide bonds. This is particularly important in peptide synthesis, protein crosslinking to nucleic acids, and the preparation of immunoconjugates .
Action Environment
The action, efficacy, and stability of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can be influenced by environmental factors. For instance, it is typically employed in the 4.0-6.0 pH range . Therefore, the pH of the environment can significantly impact its activity. Furthermore, its water solubility suggests that it may be more effective in aqueous environments .
Safety and Hazards
Zukünftige Richtungen
Given the irreversible nature of this reaction, there must be pathways for elimination or . Furthermore, the dicyclohexylurea formed if DCC is used contaminates the target conjugates. Therefore, water-soluble carbodiimides, in particular 1-ethyl-3- (3-dimethylaminopropyl)carbodiimide hydrochloride (DEC), which does not form dicyclohexylurea, are more attractive as condensing reagents .
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-10(2)6-3-7-11-8(12)4-5-9(11)13;/h4-5H,3,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLWVCVBBDMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C=CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)
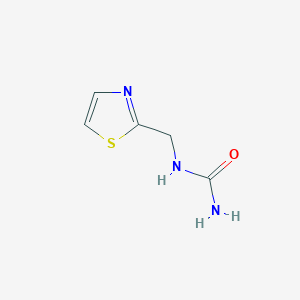

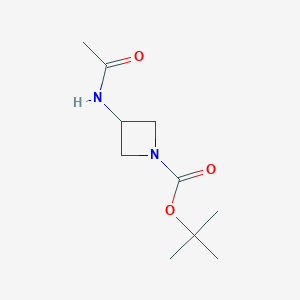
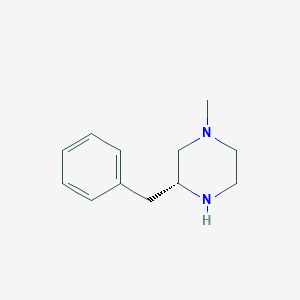
![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)

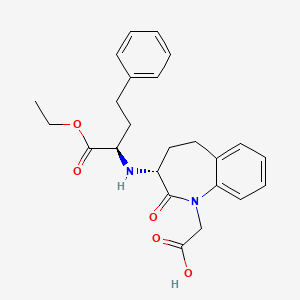
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)
